2-Phenyltetrafluoro-benzoic acid
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Overview
Description
2-Phenyltetrafluoro-benzoic acid: is an organic compound characterized by the presence of a phenyl group attached to a tetrafluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrafluoro-benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced fluorination techniques. The process may include the use of specialized reactors and controlled environments to ensure the purity and consistency of the final product. The scalability of these methods allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetrafluoro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and tetrafluorobenzoic acid moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Phenyltetrafluoro-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Phenyltetrafluoro-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
Comparison: 2-Phenyltetrafluoro-benzoic acid is unique due to the presence of both a phenyl group and a tetrafluorobenzoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile compared to its simpler analogs. The tetrafluorination enhances its stability and reactivity, which is beneficial for various applications .
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)8(13(18)19)10(15)12(17)11(9)16/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDXAOGNWRGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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